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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

Cat. No.: B1222677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulforhodamine 101
DHPE (SR101 DHPE) in two-photon microscopy for advanced cellular imaging, with a focus on

plasma membrane dynamics and protein interactions.

Introduction
Sulforhodamine 101 (SR101) is a red fluorescent dye widely used for labeling astrocytes in

neuroscience research.[1][2][3] The dipalmitoyl-sn-glycero-3-phosphoethanolamine (DHPE)

conjugate of SR101 creates a lipophilic probe that readily integrates into phospholipid bilayers.

[4] This property makes SR101 DHPE an excellent tool for labeling cell membranes and

studying their structure and function, particularly in the context of lipid rafts and membrane

protein interactions, using the high-resolution, deep-tissue imaging capabilities of two-photon

microscopy.[4][5][6]

Key Properties of Sulforhodamine 101

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1222677?utm_src=pdf-interest
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.hifo.uzh.ch/dam/jcr:ffffffff-a35d-9747-0000-00001dffe739/nimmerjahn2004_natmeth.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862532/
https://www.thermofisher.com/ie/en/home/references/molecular-probes-the-handbook/technical-notes-and-product-highlights/fluorescence-resonance-energy-transfer-fret.html
https://www.semanticscholar.org/paper/Visualizing-lipid-structure-and-raft-domains-in-Gaus-Gratton/ebcb994c4e492563860a7c73570acd7b0010e0b7
https://www.semanticscholar.org/paper/Visualizing-lipid-structure-and-raft-domains-in-Gaus-Gratton/ebcb994c4e492563860a7c73570acd7b0010e0b7
https://pmc.ncbi.nlm.nih.gov/articles/PMC307606/
https://escholarship.org/uc/item/89k211z5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Excitation Maximum (one-

photon)
~586 nm [2][3]

Emission Maximum ~605 nm [2][3]

Recommended Two-Photon

Excitation
850 - 900 nm [7]

Molecular Weight 606.71 g/mol [2]

Solubility Water [2]

Applications in Two-Photon Microscopy
SR101 DHPE is particularly well-suited for a range of applications in live-cell imaging and

tissue analysis:

Plasma Membrane Labeling: The DHPE lipid tail anchors the SR101 fluorophore to the cell

membrane, allowing for high-contrast visualization of membrane morphology, dynamics, and

integrity.

Lipid Raft Imaging: The probe can be used to investigate the organization and dynamics of

lipid microdomains, such as lipid rafts, which are crucial for cellular signaling.[5][6][8][9]

Fluorescence Resonance Energy Transfer (FRET): SR101 DHPE can serve as a FRET

acceptor to study the interactions between membrane-associated proteins or between

proteins and lipids.[10][11][12]

Cellular Colocalization Studies: Its distinct red emission allows for multicolor imaging

experiments to determine the spatial relationship of membrane components with other

cellular structures.

Experimental Protocols
Protocol 1: Live-Cell Plasma Membrane Labeling for
Two-Photon Microscopy
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This protocol provides a general guideline for staining the plasma membrane of live cultured

cells with SR101 DHPE.

Materials:

Sulforhodamine 101 DHPE

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Adherent mammalian cells cultured on coverslips or imaging dishes

Two-photon microscope

Procedure:

Prepare a Stock Solution: Prepare a 1 mM stock solution of SR101 DHPE in high-quality,

anhydrous DMSO or DMF. Store the stock solution at -20°C, protected from light and

moisture.

Prepare Staining Solution: On the day of the experiment, dilute the stock solution in a pre-

warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal

concentration may vary depending on the cell type and experimental conditions and should

be determined empirically.

Cell Preparation: Grow cells to the desired confluency on a coverslip or in an imaging dish.

Staining: Remove the cell culture medium and wash the cells once with pre-warmed live-cell

imaging medium. Add the staining solution to the cells and incubate for 10-30 minutes at

37°C in a CO2 incubator.

Washing: After incubation, gently wash the cells two to three times with a fresh pre-warmed

live-cell imaging medium to remove unbound dye.

Imaging: Mount the coverslip onto a slide with a chamber filled with a fresh imaging medium.

Image the cells using a two-photon microscope with an excitation wavelength between 850

nm and 900 nm.[7] Collect the emission signal between 590 nm and 630 nm.
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Workflow for Live-Cell Membrane Labeling

Prepare 1 mM SR101 DHPE
stock in DMSO/DMF

Dilute stock to 1-10 µM
in pre-warmed imaging medium

Incubate cells with
staining solution (10-30 min)

Culture cells on
imaging dish/coverslip

Wash cells 2-3x with
fresh imaging medium

Image with two-photon microscope
(Ex: 850-900 nm, Em: 590-630 nm)

Click to download full resolution via product page

A flowchart of the live-cell membrane labeling protocol.

Protocol 2: Staining of Acute Brain Slices with
Sulforhodamine 101
This protocol is adapted for labeling astrocytes in acute brain slices, which can be modified for

specific membrane imaging with SR101 DHPE.

Materials:

Sulforhodamine 101

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 and 5% CO2

Vibratome or tissue slicer

Two-photon microscope

Procedure:

Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of

interest using a vibratome in ice-cold, oxygenated aCSF.

Recovery: Allow slices to recover for at least 1 hour at room temperature in continuously

oxygenated aCSF.
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Staining: Incubate the slices in aCSF containing 0.5-1 µM SR101 for 20-30 minutes at 34-

37°C.[13] For membrane-specific labeling with SR101 DHPE, a similar concentration range

can be used as a starting point, with optimization likely required.

De-staining: Transfer the slices to fresh, oxygenated aCSF for at least 10 minutes to wash

out excess dye.[13]

Imaging: Transfer a slice to the recording chamber of the two-photon microscope and

perfuse with oxygenated aCSF. Use an excitation wavelength of approximately 850 nm and

collect the emission signal around 610 nm.[7]

Quantitative Data from SR101 Staining in Brain Slices

Parameter Value Brain Region Reference

SR101 Concentration 0.1 µM Hippocampal CA1 [14]

SR101 Concentration 1 µM Hippocampal CA1 [14]

SR101 Concentration 10 µM Hippocampal CA1 [14]

Incubation Time 20 min Brain Slice [13]

Incubation

Temperature
34°C Brain Slice [13]

De-staining Time 10 min Brain Slice [13]

Advanced Application: FRET-Based Analysis of
Membrane Protein Interactions
SR101 DHPE can be used as a FRET acceptor to investigate the proximity of a donor-labeled

membrane protein.

Principle:

FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an

excited state transfers energy to a nearby acceptor molecule.[11] The efficiency of this transfer

is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm).
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[12] By labeling a membrane protein with a donor fluorophore (e.g., GFP) and the plasma

membrane with SR101 DHPE (acceptor), changes in FRET efficiency can indicate

conformational changes or interactions that alter the distance between the protein and the

membrane.

Experimental Workflow for FRET Analysis

Sample Preparation

Two-Photon FRET Microscopy

Data Analysis

Transfect cells with donor-tagged
membrane protein (e.g., Protein-GFP)

Label cells with SR101 DHPE
(FRET acceptor)

Excite the donor fluorophore
(e.g., GFP at ~880-920 nm)

Measure donor emission Measure acceptor emission
(sensitized emission)

Calculate FRET efficiency from
donor and acceptor intensities

Interpret changes in FRET as
protein-membrane interaction dynamics

Click to download full resolution via product page

Workflow for studying protein-membrane interactions using FRET.
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Troubleshooting and Considerations
Phototoxicity: Although two-photon microscopy reduces phototoxicity compared to confocal

microscopy, it is still a concern in live-cell imaging. Use the lowest possible laser power and

shortest exposure times that provide an adequate signal-to-noise ratio.

Probe Concentration: The optimal concentration of SR101 DHPE should be determined for

each cell type to ensure sufficient signal without causing artifacts or cytotoxicity.

Specificity of SR101: While SR101 is a preferential marker for astrocytes, it has been shown

to also label oligodendrocytes and can be taken up by damaged cells.[2] Careful validation

with cell-type-specific markers is recommended.

Environmental Control: For live-cell imaging, maintaining proper temperature, humidity, and

CO2 levels is critical for cell health and obtaining reliable data.

By following these guidelines and protocols, researchers can effectively employ

Sulforhodamine 101 DHPE as a powerful tool for investigating the intricacies of cell

membranes with the advanced capabilities of two-photon microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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